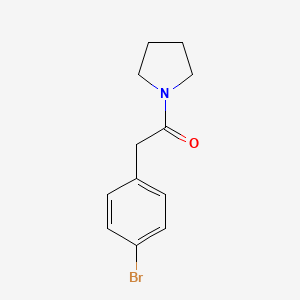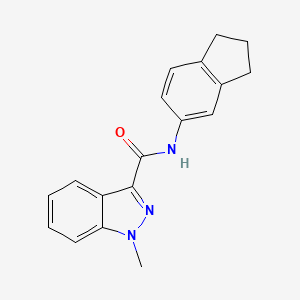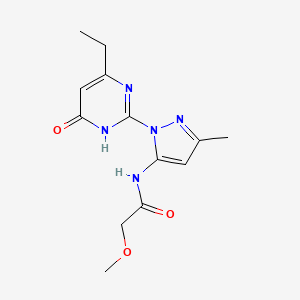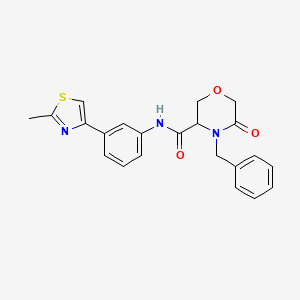
3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Heteroaromatic Synthesis and Rearrangements One of the key applications of thiourea derivatives involves the synthesis of heteroaromatic compounds. For instance, the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other related substrates have been demonstrated to facilitate the production of 2,3-disubstituted heteroaromatic products efficiently (Craig et al., 2005). Such reactions are pivotal in organic synthesis, providing a pathway to complex molecular structures which are often found in biologically active compounds.
Catalysis and Organic Transformations Thiourea derivatives also play a crucial role in catalysis, particularly in enantioselective reactions. For example, primary amine-thiourea derivatives have been employed as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, showcasing broad substrate scope and excellent diastereoselectivity (Huang & Jacobsen, 2006). This illustrates the utility of thiourea derivatives in synthesizing chiral molecules, which are of immense importance in pharmaceuticals and agrochemicals.
Material Science and Polymer Chemistry In material science, thiourea derivatives have been used to promote solvent-free carbon–carbon bond-forming reactions, which are crucial for the development of organic electronic materials. The use of simple ionic liquids to facilitate these reactions without the need for organic solvents or metal catalysts highlights the environmentally friendly approach to synthesizing polyheterocyclic compounds, which can be applied in various domains including dye-sensitized solar cells and organic light-emitting diodes (Funabiki et al., 2014).
Photophysical and Photochemical Properties The photophysical and photochemical properties of thiourea derivatives linked with heteroaromatic systems, such as furan, are of great interest in the development of novel optical and electronic materials. Studies have shown that incorporating furan as a conjugated linker in phenothiazine derivatives used in dye-sensitized solar cells can significantly improve their solar energy conversion efficiency (Kim et al., 2011). These findings open up new avenues for designing more efficient materials for solar energy conversion and storage.
Antimicrobial and Biological Activities Beyond materials science, thiourea derivatives exhibit significant antimicrobial and biological activities. Compounds synthesized from furanone derivatives have shown promising antiviral activity against avian influenza virus, indicating their potential as therapeutic agents (Flefel et al., 2014). This suggests a broad spectrum of biological applications for thiourea derivatives, ranging from antiviral to potentially anticancer activities.
Eigenschaften
IUPAC Name |
3-ethyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-20-19(24)22(13-15-7-6-12-23-15)11-10-16-14(2)21-18-9-5-4-8-17(16)18/h4-9,12,21H,3,10-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTURCHZGAMOODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=CC=CC=C21)C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)





![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)
